

Application Note: A Proposed HPLC-UV Method for the Quantification of Primidolol

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Compound of Interest

Compound Name: *Primidolol*

Cat. No.: *B1678104*

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Introduction

Primidolol is a beta-adrenergic receptor antagonist used in the management of hypertension. [1][2] Accurate and reliable quantification of **Primidolol** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its specificity, sensitivity, and accuracy.[3] This application note describes a proposed, robust HPLC-UV method for the development and validation of a quantitative analysis of **Primidolol**. As no specific validated HPLC-UV method for **Primidolol** was found in the public domain, this document provides a comprehensive protocol to guide researchers and analytical scientists in developing and validating such a method in their laboratories. The method is designed to be compliant with the International Council on Harmonisation (ICH) guidelines for analytical method validation.[4]

Physicochemical Properties of **Primidolol**

- Chemical Formula: C₁₇H₂₃N₃O₄[5]
- Molar Mass: 333.388 g·mol⁻¹[1]
- Appearance: Solid[6]
- Solubility: Soluble in DMSO[6]

Proposed HPLC-UV Method Parameters

A reverse-phase HPLC method is proposed for the quantification of **Primidolol**. The initial parameters are based on the physicochemical properties of the molecule and general chromatographic principles.

Parameter	Proposed Condition
Instrument	High-Performance Liquid Chromatography system with a UV-Vis Detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	275 nm
Injection Volume	20 μ L
Column Temperature	30 $^{\circ}$ C
Run Time	10 minutes

Experimental Protocols

1. Preparation of Solutions

- Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0, 20mM) in a ratio of 40:60 (v/v). Filter through a 0.45 μ m membrane filter and degas.
- Standard Stock Solution of **Primidolol** (100 μ g/mL): Accurately weigh 10 mg of **Primidolol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

2. Sample Preparation (for a hypothetical tablet formulation)

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Primidolol** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

3. Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:

- System Suitability: Inject the standard solution (e.g., 20 µg/mL) six times. The %RSD for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.
- Specificity: Analyze the drug substance, a placebo sample, and a spiked placebo sample to demonstrate that there is no interference from excipients at the retention time of **Primidolol**.
- Linearity: Prepare and inject a series of at least five concentrations of **Primidolol** (e.g., 1, 5, 10, 20, 50 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r^2), which should be ≥ 0.999 .

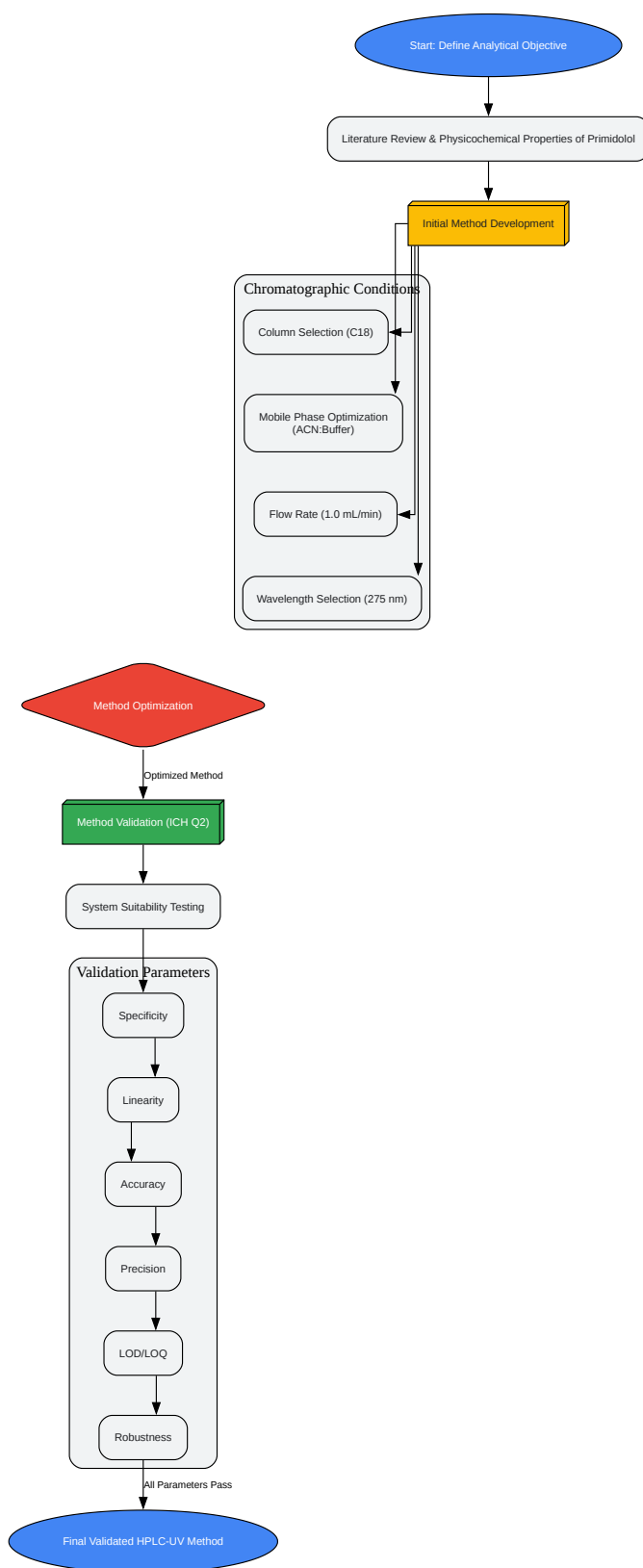
- Accuracy (% Recovery): Perform recovery studies by spiking a known amount of **Primidolol** standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be less than 2.0%.
 - Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be less than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$).
- Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ± 0.1 mL/min, mobile phase composition by $\pm 2\%$, column temperature by $\pm 2^\circ\text{C}$) and assess the impact on the results. The system suitability parameters should remain within the acceptable limits.

Hypothetical Quantitative Data Summary

The following table summarizes the expected results from the method validation experiments.

Validation Parameter	Acceptance Criteria	Hypothetical Result
System Suitability		
- %RSD of Peak Area	$\leq 2.0\%$	0.8%
- %RSD of Retention Time	$\leq 2.0\%$	0.5%
- Tailing Factor	≤ 2.0	1.2
- Theoretical Plates	> 2000	6500
Linearity		
- Range	-	1 - 50 $\mu\text{g/mL}$
- Correlation Coefficient (r^2)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0 - 102.0%	99.5% - 101.2%
Precision (%RSD)		
- Repeatability	$\leq 2.0\%$	0.9%
- Intermediate Precision	$\leq 2.0\%$	1.3%
Sensitivity		
- LOD	-	0.1 $\mu\text{g/mL}$
- LOQ	-	0.3 $\mu\text{g/mL}$
Robustness	System suitability passes	No significant impact on results

Visualizations



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Caption: Workflow for the development and validation of an HPLC-UV method for **Primidolol**.

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